6-Ethylidene obeticholic acid is a semi-synthetic bile acid analog, specifically a derivative of chenodeoxycholic acid. It is primarily recognized for its role as a potent agonist of the farnesoid X receptor, which is involved in various metabolic processes, including bile acid homeostasis and lipid metabolism. This compound has garnered attention for its therapeutic potential in treating liver diseases, particularly primary biliary cholangitis.
Obeticholic acid was developed from natural bile acids, with significant contributions from researchers at the University of Perugia, Italy. The compound is marketed under the brand name Ocaliva and has been approved by the U.S. Food and Drug Administration for clinical use since May 2016.
6-Ethylidene obeticholic acid falls under the classification of bile acid derivatives and receptor agonists. It is categorized as a therapeutic agent for liver diseases.
The synthesis of 6-ethylidene obeticholic acid involves several key steps:
The synthesis employs various reagents and conditions to optimize yield and purity. For instance, palladium on carbon is commonly used as a catalyst in hydrogenation reactions, while sodium borohydride may be employed for reductions.
The molecular formula of 6-ethylidene obeticholic acid is , with a molar mass of approximately 420.634 g/mol . The compound features a complex steroidal structure characterized by multiple rings and functional groups.
6-Ethylidene obeticholic acid undergoes several chemical transformations during its synthesis:
The reaction conditions are carefully controlled to favor desired pathways while minimizing byproducts. For example, using specific solvents and temperatures can enhance reaction rates and selectivity.
The primary mechanism of action for 6-ethylidene obeticholic acid involves binding to the farnesoid X receptor. This interaction modulates gene expression related to bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
Research indicates that activation of the farnesoid X receptor leads to decreased cholesterol levels and improved insulin sensitivity, making it a promising candidate for treating metabolic disorders .
6-Ethylidene obeticholic acid is primarily used in scientific research related to liver diseases and metabolic disorders. Its applications include:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3